molecular formula C16H13ClN4O B2593673 N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866846-53-9

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2593673
CAS No.: 866846-53-9
M. Wt: 312.76
InChI Key: OVBIYEALZAROPF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a chlorophenyl group, a methyl group, and a phenyl group attached to the triazole ring

Preparation Methods

The synthesis of N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of 3-chlorobenzyl azide with methyl propiolate in the presence of a copper catalyst to form the triazole ring. The resulting intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Comparison with Similar Compounds

N-(3-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

  • N-(2-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
  • N-(2-bromophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

These compounds share a similar triazole ring structure but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-(3-chlorophenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-7-5-6-12(17)10-13)19-20-21(11)14-8-3-2-4-9-14/h2-10H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBIYEALZAROPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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